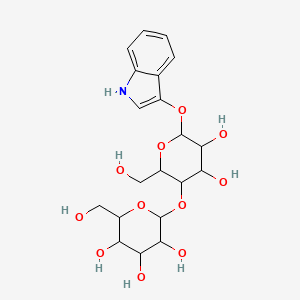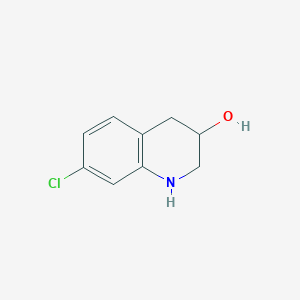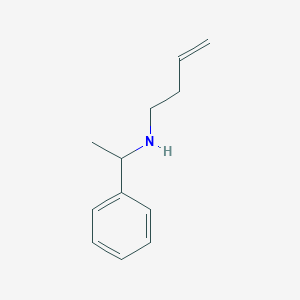
3-Indolyl-b-D-cellobioside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Indolyl-b-D-cellobioside is a versatile compound extensively employed within the biomedical industry. It serves as a fundamental substrate for investigating intricate drug delivery systems and efficacious therapeutic interventions for diverse ailments. The compound’s molecular formula is C20H27NO11, and it has a molecular weight of 457.43 g/mol. Its structure includes an indole moiety linked to a cellobiose unit, making it a unique and valuable tool in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Indolyl-b-D-cellobioside typically involves the glycosylation of an indole derivative with a cellobiose moiety. This process can be achieved through various glycosylation techniques, including the use of glycosyl donors and acceptors under acidic or basic conditions. Common reagents used in these reactions include glycosyl halides, glycosyl trichloroacetimidates, and glycosyl phosphates.
Industrial Production Methods: Industrial production of this compound involves large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may involve the use of biocatalysts or chemical catalysts to facilitate the glycosylation reaction. The product is then purified using chromatographic techniques to obtain the desired compound with high purity .
化学反応の分析
Types of Reactions: 3-Indolyl-b-D-cellobioside undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form indoline derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).
Major Products:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学的研究の応用
3-Indolyl-b-D-cellobioside has a wide range of scientific research applications, including:
Chemistry: Used as a substrate in enzymatic assays to study glycosidase activity.
Biology: Employed in cell and tissue staining to detect specific enzymatic activities.
Medicine: Investigated for its potential in targeted drug delivery systems and therapeutic interventions for cancer, neurodegenerative disorders, and microbial infections.
Industry: Utilized in food testing, environmental testing, and diagnostics as a fluorogenic and chromogenic substrate
作用機序
The mechanism of action of 3-Indolyl-b-D-cellobioside involves its hydrolysis by specific glycosidase enzymes. The compound serves as a substrate for these enzymes, which cleave the glycosidic bond to release the indole moiety. This enzymatic activity can be detected using fluorogenic or chromogenic assays, making it a valuable tool for studying enzyme kinetics and activity .
類似化合物との比較
5-Bromo-4-Chloro-3-Indolyl β-D-Glucoside (X-Gluc): Used as a chromogenic substrate for β-glucosidase.
4-Methylumbelliferyl β-D-Cellobioside (4-MUCB): A fluorogenic substrate for studying cellulase activity.
Resorufin-β-D-Cellobioside (Res-CB): Another fluorogenic substrate for cellulase assays
Uniqueness: 3-Indolyl-b-D-cellobioside is unique due to its dual functionality as both a fluorogenic and chromogenic substrate. This versatility allows it to be used in a wide range of applications, from enzymatic assays to diagnostic testing. Its ability to serve as a substrate for multiple glycosidase enzymes further enhances its utility in scientific research .
特性
分子式 |
C20H27NO11 |
|---|---|
分子量 |
457.4 g/mol |
IUPAC名 |
2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C20H27NO11/c22-6-11-13(24)14(25)16(27)20(30-11)32-18-12(7-23)31-19(17(28)15(18)26)29-10-5-21-9-4-2-1-3-8(9)10/h1-5,11-28H,6-7H2 |
InChIキー |
NILXSYFURRCVRZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate](/img/structure/B12311806.png)
![(1s,3s,4r,8s)-8-Benzyloxy-1-hydroxymethyl-3-methoxy-2,6-dioxabicyclo[3,2,1]octane](/img/structure/B12311809.png)
![[(3aR,4R,6Z,9S,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12311811.png)
![1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one hydrochloride](/img/structure/B12311818.png)





![1-Methyl-2-methylidene-9-propan-2-yl-5-oxatricyclo[5.4.0.03,8]undecan-4-one](/img/structure/B12311857.png)
![4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine](/img/structure/B12311860.png)



